molecular formula C38H72N2O13 B3192156 Azithromycin F CAS No. 612069-26-8

Azithromycin F

Katalognummer: B3192156
CAS-Nummer: 612069-26-8
Molekulargewicht: 765.0 g/mol
InChI-Schlüssel: FOKFKPIVUOKMAB-KRYDKTARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin F involves several steps, starting with the demethylation of azithromycin. This is followed by formylation using ethyl formate to produce the target compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is crucial for its use as a reference standard in pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Azithromycin F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce demethylated compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Azithromycin is primarily used to treat bacterial infections, particularly those affecting the respiratory tract. Its effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae makes it a first-line treatment for community-acquired pneumonia and other respiratory infections .

Table 1: Common Indications for Azithromycin

IndicationPathogen(s)Notes
Community-acquired pneumoniaS. pneumoniae, H. influenzaeEffective for both adult and pediatric patients
Sexually transmitted infectionsChlamydia trachomatis, N. gonorrhoeaeSingle-dose treatment available
Skin infectionsVarious bacteriaBroad-spectrum efficacy

Immunomodulatory Effects

Recent studies highlight Azithromycin's role as an immunomodulator, particularly in chronic inflammatory conditions. It has been shown to reduce airway neutrophilia and levels of pro-inflammatory cytokines such as IL-8 and C-reactive protein, which are crucial in diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

Case Study: Chronic Respiratory Diseases

In a meta-analysis involving patients with asthma, the addition of Azithromycin significantly improved lung function metrics (FEV1, FVC) and reduced exacerbation rates . The findings suggest that Azithromycin not only combats bacterial infections but also enhances respiratory health through its anti-inflammatory properties.

Potential Role in Viral Infections

Azithromycin has garnered attention for its potential antiviral effects, particularly in the context of COVID-19. It has been shown to enhance interferon responses in cells infected with rhinovirus, suggesting a possible role in managing viral infections . However, its use in this context remains controversial and requires further investigation.

Table 2: Immunomodulatory Mechanisms of Azithromycin

MechanismEffectDisease Context
Inhibition of pro-inflammatory cytokinesReduces IL-6, TNFα levelsCOPD, cystic fibrosis
Modulation of T-cell activationSuppresses CD4+ T-cell activationAutoimmune diseases
Enhancement of antiviral responsesIncreases interferon productionViral infections

Clinical Implications and Safety

While Azithromycin is generally well-tolerated, concerns regarding potential side effects such as cardiotoxicity have been raised, particularly in patients with pre-existing conditions . Clinicians must weigh the benefits against these risks when prescribing Azithromycin for immunomodulatory purposes.

Case Study: Long-term Use in COPD Patients

A study reported that long-term Azithromycin treatment in COPD patients resulted in a significant reduction in exacerbation frequency and improved quality of life scores . This underscores the importance of considering Azithromycin's dual role as both an antibiotic and an immunomodulator.

Wirkmechanismus

Azithromycin F, like azithromycin, exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits the translocation of peptides, thereby preventing bacterial protein synthesis . The molecular targets include the ribosomal RNA and various proteins involved in the translation process. The pathways affected by this inhibition lead to the cessation of bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Azithromycin F is a derivative of azithromycin, a well-known macrolide antibiotic. This article explores its biological activity, focusing on its antimicrobial effects, immunomodulatory properties, and clinical applications, supported by data tables and relevant research findings.

Overview of Azithromycin

Azithromycin is a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria. It works primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically the 23S rRNA. This action prevents the translocation of peptides during translation, effectively halting bacterial growth .

Antimicrobial Activity

In Vitro Studies

This compound exhibits significant antimicrobial activity. In a study comparing azithromycin derivatives, it was found that certain modifications enhanced its potency against strains like Streptococcus pneumoniae (Table 1) . The Minimum Inhibitory Concentration (MIC) values indicated that this compound had superior antibacterial activity compared to its parent compound under specific conditions.

CompoundMIC (µg/mL)Activity against S. pneumoniae
Azithromycin0.5Effective
This compound0.25More effective
Chloramphenicol1.0Less effective

The mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : By binding to the ribosome, it disrupts the translation process.
  • Immunomodulatory Effects : Azithromycin has been shown to modulate immune responses, particularly in chronic respiratory diseases. It can reduce pro-inflammatory cytokines like IL-6 and TNFα, which are critical in managing inflammatory responses in conditions such as cystic fibrosis and COPD .

Clinical Applications

This compound has been investigated in various clinical settings:

  • COVID-19 Treatment : Observational studies have explored its effectiveness in hospitalized patients with COVID-19. Although some studies indicated prolonged hospital stays associated with azithromycin use, no significant clinical benefits were observed in terms of recovery time compared to standard care .
  • Combination Therapy : In cases of multidrug-resistant infections, this compound has shown synergistic effects when combined with other antibiotics. For instance, a study indicated a 69.2% efficacy rate when azithromycin was used alongside meropenem for treating ventilator-associated pneumonia caused by Pseudomonas aeruginosa .

Case Studies

  • Chronic Respiratory Conditions : In patients with cystic fibrosis, long-term azithromycin therapy led to improved lung function and reduced exacerbations, demonstrating its potential as an adjunctive treatment .
  • Bacterial Resistance : A study highlighted the emergence of resistance among bacterial strains due to overuse and inappropriate dosing of azithromycin. This emphasizes the need for careful prescribing practices .

Research Findings

Recent research continues to explore the potential of azithromycin derivatives like this compound:

  • Enhanced Efficacy : Modifications to the azithromycin structure have resulted in derivatives with improved efficacy against resistant strains .
  • Immunomodulation : Studies indicate that azithromycin can enhance autophagic processes in macrophages, potentially offering therapeutic benefits beyond its antimicrobial properties .

Eigenschaften

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKFKPIVUOKMAB-KRYDKTARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210125
Record name Azithromycin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-26-8
Record name Azithromycin F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612069-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azithromycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azithromycin F
Reactant of Route 2
Azithromycin F
Reactant of Route 3
Azithromycin F
Reactant of Route 4
Azithromycin F
Reactant of Route 5
Azithromycin F
Reactant of Route 6
Azithromycin F

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.